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molecular formula C6H14N2O B8481733 3-Aminomethyl-3-hydroxypiperidine

3-Aminomethyl-3-hydroxypiperidine

Cat. No. B8481733
M. Wt: 130.19 g/mol
InChI Key: PEGYOPOXCNMJFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
COC(=O)N1CCCC(O)(CN)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[NH2:1][CH2:2][C:3]1([OH:13])[CH2:4][N:5]([C:9]([O:10][CH3:11])=[O:12])[CH2:6][CH2:7][CH2:8]1.[OH2:14]>>[NH2:1][CH2:2][C:3]1([OH:13])[CH2:4][NH:5][CH2:6][CH2:7][CH2:8]1

Inputs

Step One
Name
COC(=O)N1CCCC(O)(CN)C1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COC(=O)N1CCCC(O)(CN)C1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O

Outcomes

Product
Name
Type
product
Smiles
NCC1(O)CCCNC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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